Phenol, 2,6-dichloro-4-nonyl-
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Overview
Description
Phenol, 2,6-dichloro-4-nonyl- is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nonyl group at the 4 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dichloro-4-nonyl- typically involves the chlorination of phenol followed by the introduction of the nonyl group. One common method is the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.
Another method involves the use of sulfuryl chloride for chlorination, followed by the Friedel-Crafts alkylation to introduce the nonyl group. The reaction conditions include the use of anhydrous aluminum chloride as a catalyst and a nonyl halide as the alkylating agent.
Industrial Production Methods
Industrial production of Phenol, 2,6-dichloro-4-nonyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and alkylation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dichloro-4-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or reduced phenolic compounds.
Substitution: Phenolic compounds with substituted functional groups.
Scientific Research Applications
Phenol, 2,6-dichloro-4-nonyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals and as an active ingredient in antiseptics.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dichloro-4-nonyl- involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This leads to the inhibition of essential cellular processes and contributes to its antimicrobial properties.
Comparison with Similar Compounds
Phenol, 2,6-dichloro-4-nonyl- can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Lacks the nonyl group, making it less hydrophobic.
Nonylphenol: Contains a nonyl group but lacks chlorine atoms, resulting in different chemical properties.
The uniqueness of Phenol, 2,6-dichloro-4-nonyl- lies in its combination of chlorination and alkylation, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102127-41-3 |
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Molecular Formula |
C15H22Cl2O |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2,6-dichloro-4-nonylphenol |
InChI |
InChI=1S/C15H22Cl2O/c1-2-3-4-5-6-7-8-9-12-10-13(16)15(18)14(17)11-12/h10-11,18H,2-9H2,1H3 |
InChI Key |
YBIUWKDQETUHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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